3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl-

Thermophysical Property Heat Transfer Fluid Thermal Management

3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- (CAS 52794-80-6) is a discrete, methyl-branched polyether diol with the molecular formula C18H38O7 and a molecular weight of 366.5 g/mol. It is also referred to as hexapropylene glycol or hexamethyl hexaethylene glycol.

Molecular Formula C18H38O7
Molecular Weight 366.5 g/mol
CAS No. 52794-80-6
Cat. No. B12663635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl-
CAS52794-80-6
Molecular FormulaC18H38O7
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC(C)(COCCOCCOCCOCCO)OC(C)(C)C(C)(C)O
InChIInChI=1S/C18H38O7/c1-16(2,25-18(5,6)17(3,4)20)15-24-14-13-23-12-11-22-10-9-21-8-7-19/h19-20H,7-15H2,1-6H3
InChIKeyCLIPKFOCBNSYQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- (CAS 52794-80-6): A Methyl-Branched Polyether Diol for Specialty Procurement


3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- (CAS 52794-80-6) is a discrete, methyl-branched polyether diol with the molecular formula C18H38O7 and a molecular weight of 366.5 g/mol . It is also referred to as hexapropylene glycol or hexamethyl hexaethylene glycol. Unlike linear polyethylene glycols (PEGs), this compound features a polypropylene glycol backbone with pendant methyl groups and terminal secondary hydroxyl functionalities, conferring distinct hydrophobicity, thermal, and solvency properties. It is listed on the Canadian Domestic Substances List (DSL), confirming its status as a commercially recognized industrial chemical [1]. Its primary procurement relevance lies in applications requiring a well-defined, low-toxicity polyether diol with intermediate amphiphilicity and a boiling point of 217 °C (at reduced pressure) .

Why PEG 400 or Linear Hexaethylene Glycol Cannot Replace 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- in Critical Formulations


Generic substitution of this compound with linear PEGs (e.g., PEG 400) or hexaethylene glycol (CAS 2615-15-8) is not viable in applications sensitive to hydrophobicity, thermal behavior, or hydrogen-bonding patterns. The compound's polypropylene glycol backbone introduces significantly greater hydrophobicity compared to PEG analogs, altering its cloud point, critical micelle concentration (CMC), and solubility profile. Furthermore, its secondary alcohol termini exhibit different reactivity and steric hindrance compared to the primary alcohols of linear PEGs, directly impacting derivatization kinetics in surfactant or conjugate synthesis. Experimental evidence confirms a liquid-phase heat capacity (Cp) of 807.4 J/mol·K at 298 K [1], which differs substantially from PEG oligomers of comparable molecular weight. These quantifiable differences in physicochemical properties necessitate a distinct procurement specification rather than a simple PEG substitution.

Quantitative Differentiation Evidence for 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl-: A Procurement Decision Toolkit


Liquid-Phase Heat Capacity as a Thermal Management Differentiator vs. Linear PEGs

The compound's liquid-phase constant-pressure heat capacity (Cp) is experimentally determined as 807.4 J/mol·K at 298 K [1]. In contrast, PEG 400 has a reported specific heat capacity of approximately 2.1 J/g·K (equivalent to ~840 J/mol·K, assuming an average molecular weight of 400 g/mol) [2]. While the absolute values are close, the target compound's value is per mole of discrete C18H38O7, whereas PEG 400 is a polydisperse mixture. For procurement requiring a well-defined heat capacity for precise thermal modeling, a discrete compound with a fixed value is preferred over a polydisperse PEG mixture whose heat capacity may vary with exact molecular weight distribution.

Thermophysical Property Heat Transfer Fluid Thermal Management

Molecular Weight and Purity Verification via Mass Spectrometry for Quality Assurance

The compound's molecular formula is C18H38O7, with a monoisotopic mass of 366.2618 Da and an average molecular weight of 366.49 g/mol . This discrete mass enables unambiguous identification and purity verification via high-resolution mass spectrometry (HRMS) or liquid chromatography-mass spectrometry (LC-MS). In contrast, polydisperse PEGs exhibit a distribution of molecular weights, complicating precise purity assessment and batch-to-batch consistency checks. For research and industrial applications demanding exact stoichiometry (e.g., conjugate synthesis, surface functionalization), this discrete mass signature is a critical procurement criterion unmet by polymeric PEG alternatives.

Quality Control Mass Spectrometry Procurement Specification

Potential for Multi-Drug Resistance (MDR) Inhibition in Pharmaceutical Conjugates

A patent (US 2019/0255184 A1) discloses that conjugates incorporating polyoxypropylene glycols, including hexapropylene glycol, function as inhibitors of ATP-dependent cellular reverse transporters (OEP inhibitors), which can reverse multi-drug resistance (MDR) in cancer cells [1]. In vitro cytotoxicity testing on human glioblastoma (SNB-19) and gliosarcoma (SF-539) cell lines showed an IC50 of 0.46±0.12 mg/mL for the OEP inhibitor conjugate [1]. While the direct IC50 of the monomeric compound is not reported, its role as a key building block in active conjugates provides a functional differentiation from simple PEG linkers, which lack this MDR-reversal biological activity. This patent-supported application provides a procurement rationale for drug delivery research targeting MDR reversal.

Drug Delivery Multi-Drug Resistance OEP Inhibitor

Regulatory Clearance and Industrial Readiness via Canadian DSL Listing

The compound is listed on the Canadian Domestic Substances List (DSL) under CAS 52794-80-6 with the name '3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl-' [1]. This listing indicates that the substance was in commerce in Canada prior to 1994 and does not require new substance notification for import or manufacture. For industrial procurement and formulation in North American markets, DSL listing reduces regulatory friction compared to unlisted or novel analogs. In contrast, many custom-synthesized discrete polyether diols are not DSL-listed, requiring additional regulatory submissions before commercial use in Canada [2].

Regulatory Compliance Industrial Chemical Inventory Listing

Optimal Procurement Scenarios for 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- Based on Differentiated Evidence


Synthesis of Discrete Polyether-Based Surfactants and Emulsifiers

This compound's discrete molecular structure and secondary hydroxyl end-groups provide a well-defined building block for synthesizing nonionic surfactants with tunable hydrophile-lipophile balance (HLB). Unlike polydisperse PEGs, the exact stoichiometry achievable with this compound ensures batch-to-batch consistency in surfactant performance, which is critical for pharmaceutical emulsification and cosmetic formulations . Its higher hydrophobicity, inferred from the polypropylene backbone, permits the generation of surfactants with lower cloud points and distinct micellization behavior compared to PEG-derived surfactants, as supported by the documented thermal and mass properties.

Development of OEP Inhibitor Conjugates for Multi-Drug Resistance Research

Patent disclosures identify polyoxypropylene glycols, including this compound, as components of chiral OEP inhibitor conjugates that reverse ATP-dependent drug efflux in cancer cells [1]. The conjugate demonstrated an IC50 of 0.46 mg/mL against glioblastoma and gliosarcoma cell lines [1]. Research groups focused on overcoming chemotherapy resistance can procure this compound as a key synthetic intermediate for generating novel MDR-reversal agents, a functional application not served by standard PEG linkers.

Formulation of Heat Transfer Fluids or Phase-Change Materials Requiring Defined Thermal Properties

The experimentally determined liquid-phase heat capacity of 807.4 J/mol·K at 298 K [2] provides a fixed reference point for thermodynamic modeling. In scenarios where thermal management formulations demand predictable, composition-independent heat capacities (e.g., precision cooling of electronics, spacecraft thermal control), this discrete compound eliminates the variability associated with polydisperse PEG-based fluids. The absence of batch-to-batch molecular weight distribution ensures consistent thermal performance.

Canadian-Market Industrial Formulations Requiring Pre-Approved Chemical Inventory Status

Companies manufacturing or importing chemical formulations into Canada benefit from the compound's existing DSL listing [3]. This pre-approval status avoids the 30–90 day new substance notification process mandated for unlisted chemicals under CEPA, accelerating commercialization timelines for industrial cleaning agents, drilling fluid additives, or coatings that incorporate this polyether diol as a solvent or co-solvent.

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